Physicochemical Property Comparison: 2-Bromo vs. 2-Chloro Pyrimido[5,4-b][1,4]oxazin-7(8H)-one
The 2-bromo analog exhibits a higher molecular weight (230.02 vs. 185.57 g/mol), larger polar surface area (64.11 vs. 55.00 Ų, estimated), and a distinct calculated LogP (0.708 vs. 0.35, estimated) compared to the 2-chloro analog . The bromine atom's greater polarizability (3.05 ų vs. 2.18 ų for chlorine) and longer C–X bond length (1.89 Å vs. 1.72 Å) also confer a lower bond dissociation energy (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 352 kJ/mol), which correlates directly with higher reactivity in oxidative addition [1]. This means the 2-bromo compound undergoes Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions under milder conditions (lower temperature, shorter time, lower catalyst loading) than the 2-chloro congener [1].
| Evidence Dimension | Physicochemical properties and bond dissociation energy |
|---|---|
| Target Compound Data | MW 230.02 g/mol; LogP 0.708; PSA 64.11 Ų; C–Br BDE ≈ 285 kJ/mol |
| Comparator Or Baseline | 2-Chloro analog (CAS 943995-32-2): MW 185.57 g/mol; LogP ~0.35 (est.); PSA ~55 Ų (est.); C–Cl BDE ≈ 352 kJ/mol |
| Quantified Difference | C–Br BDE is ~67 kJ/mol (19%) lower than C–Cl BDE, corresponding to approximately 10–100-fold faster oxidative addition rates with Pd(0) catalysts [1] |
| Conditions | Standard Suzuki-Miyaura cross-coupling conditions with Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst systems as described in the general literature |
Why This Matters
The lower C–Br bond dissociation energy directly translates to higher cross-coupling yields under milder conditions, making the 2-bromo derivative the preferred electrophilic partner for late-stage diversification in medicinal chemistry programs where substrate scope and functional group tolerance are critical.
- [1] Littke AF, Fu GC. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002;41(22):4176-4211. (General principle: aryl bromides react 10–100× faster than aryl chlorides in oxidative addition to Pd(0).) View Source
